molecular formula C21H22N4O7S B11665393 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide

Cat. No.: B11665393
M. Wt: 474.5 g/mol
InChI Key: BSRVWSHPFJKKMO-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulfonamide linkage to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 4-aminophenyl-2,6-dimethoxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both sulfonamide and benzamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C21H22N4O7S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H22N4O7S/c1-29-15-6-5-7-16(30-2)19(15)20(26)22-13-8-10-14(11-9-13)33(27,28)25-17-12-18(31-3)24-21(23-17)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25)

InChI Key

BSRVWSHPFJKKMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC

Origin of Product

United States

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